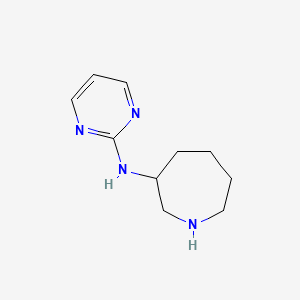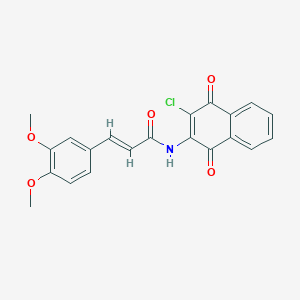![molecular formula C18H16N6O B7463906 N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B7463906.png)
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide, also known as ITE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists, which are known to have immunomodulatory and anti-inflammatory properties.
Mecanismo De Acción
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide exerts its biological effects by binding to the AhR, a ligand-activated transcription factor that regulates various biological processes, including cell differentiation, metabolism, and immune responses. Upon binding to AhR, this compound induces the expression of genes that are involved in cell cycle regulation, apoptosis, and immune modulation. This compound also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, and regulation of immune responses. In addition, this compound has been shown to modulate the expression of genes involved in metabolism, cell cycle regulation, and DNA repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide in lab experiments is its high specificity for AhR, which allows for the selective activation of AhR-mediated signaling pathways. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
Future research on N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide should focus on its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the immunomodulatory and anti-inflammatory effects of this compound. Moreover, the development of more potent and selective AhR agonists, including this compound derivatives, could lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide involves the reaction of 3-indole ethanol and 5-tetrazolyl benzoic acid in the presence of thionyl chloride and dimethylformamide. The resulting intermediate is then treated with 4-aminobenzoyl chloride to yield this compound. The purity of the compound is verified using high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that this compound can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and liver cancer. In addition, this compound has been shown to have immunomodulatory effects by regulating the differentiation and function of immune cells, such as T cells and dendritic cells.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(2H-tetrazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O/c25-18(13-7-5-12(6-8-13)17-21-23-24-22-17)19-10-9-14-11-20-16-4-2-1-3-15(14)16/h1-8,11,20H,9-10H2,(H,19,25)(H,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXHMCWLRLONHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=C(C=C3)C4=NNN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromopyridin-2-yl)carbamoyl]-1-cyclohexyl-1-methylsulfonylurea](/img/structure/B7463836.png)
![N-[2-methoxy-4-[3-methoxy-4-[(2-nitrophenyl)methylideneamino]phenyl]phenyl]-1-(2-nitrophenyl)methanimine](/img/structure/B7463840.png)
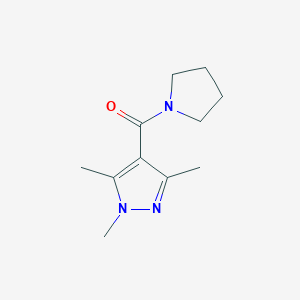
![(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7463853.png)
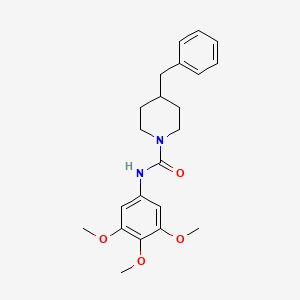
![3-[(1-Cyclohexyl-4,5-dimethylimidazol-2-yl)sulfanylmethyl]-5-(furan-2-yl)-1,2-oxazole](/img/structure/B7463868.png)
![3-[[3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7463874.png)
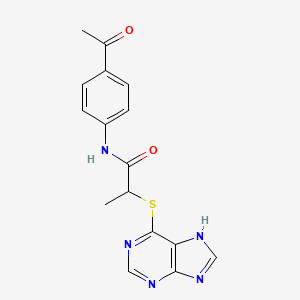
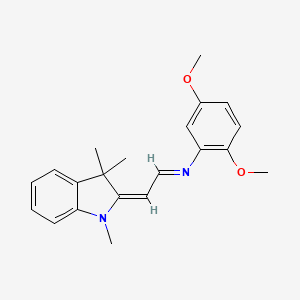
![(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-[4-(2H-tetrazol-5-yl)phenyl]methanone](/img/structure/B7463913.png)
